molecular formula C13H9N3O5 B11698247 3-nitro-N-(4-nitrophenyl)benzamide CAS No. 38876-62-9

3-nitro-N-(4-nitrophenyl)benzamide

Cat. No.: B11698247
CAS No.: 38876-62-9
M. Wt: 287.23 g/mol
InChI Key: PRRPUXWFLOUZHC-UHFFFAOYSA-N
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Description

3-nitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N3O5. It is a derivative of benzamide, featuring nitro groups attached to both the benzene ring and the amide nitrogen. This compound is known for its unique structural properties, which include a non-planar configuration with a dihedral angle between the benzene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-nitro-N-(4-nitrophenyl)benzamide can be synthesized through the reaction of 3-nitroaniline with 4-nitrobenzoyl chloride. This reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-nitrophenyl)benzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 3-amino-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Over-oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-nitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with biological molecules through its nitro and amide functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antibacterial or antifungal effects . The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(4-nitrophenyl)benzamide is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and biological activity. The non-planar structure and the ability to form multiple hydrogen bonds make it a valuable compound for various applications in research and industry.

Properties

CAS No.

38876-62-9

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

3-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(9-2-1-3-12(8-9)16(20)21)14-10-4-6-11(7-5-10)15(18)19/h1-8H,(H,14,17)

InChI Key

PRRPUXWFLOUZHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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